N-[2-(Piperidin-1-yl)ethyl]thian-3-amine
Description
N-[2-(Piperidin-1-yl)ethyl]thian-3-amine is a tertiary amine featuring a thiane (tetrahydrothiopyran) ring linked via an ethyl spacer to a piperidine moiety. This compound combines sulfur-containing heterocyclic and aliphatic amine functionalities, which may influence its physicochemical properties (e.g., lipophilicity, basicity) and biological activity.
Properties
Molecular Formula |
C12H24N2S |
|---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)thian-3-amine |
InChI |
InChI=1S/C12H24N2S/c1-2-7-14(8-3-1)9-6-13-12-5-4-10-15-11-12/h12-13H,1-11H2 |
InChI Key |
YVRHDVVHSYKEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine typically involves the reaction of piperidine with ethylamine under specific conditions. The process may include steps such as cyclization, hydrogenation, and amination . The exact conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-yl)ethyl]thian-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[2-(Piperidin-1-yl)ethyl]thian-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is compared to derivatives with variations in the heterocyclic ring, linker, or amine group (Table 1).
Table 1: Structural Comparison of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine and Analogs
| Compound Name | Substituent (R) | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| This compound | Piperidin-1-yl | C₁₂H₂₃N₃S | Piperidine-ethyl-thiane backbone | [11] |
| N-[2-(Thiophen-2-yl)ethyl]thian-3-amine | Thiophen-2-yl | C₁₁H₁₈N₂S | Thiophene substitution; higher aromaticity | [11] |
| N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine | Cyclohexenyl | C₁₂H₂₀N₂S | Cyclohexene ring; unsaturated hydrocarbon | [15] |
| 3-(Bis(4-fluorophenyl)methoxy)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane | Piperidin-1-yl (bicyclic system) | C₂₈H₃₅F₂N₃OS | Bicyclic scaffold; fluorinated aryl groups | [6] |
| 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one | Piperidin-1-yl (thiopyrimidinone) | C₁₀H₁₆N₄OS | Thiopyrimidinone core; antimicrobial activity | [5] |
Key Observations:
- Piperidine vs.
- Linker Flexibility : Ethyl spacers are common in analogs, but longer or branched linkers (e.g., in bicyclic systems) may alter conformational stability and receptor binding .
- Heterocyclic Core: Thiopyrimidinone derivatives (e.g., 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one) exhibit antimicrobial activity, suggesting that the thian-3-amine core might similarly interact with microbial targets .
Physicochemical Properties
- Basicity : The piperidine nitrogen (pKa ~10.5) contributes to higher basicity than morpholine or pyrrolidine analogs, affecting solubility and protonation state in physiological environments .
Biological Activity
N-[2-(Piperidin-1-yl)ethyl]thian-3-amine is a compound of significant interest in pharmacology due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thian (sulfur-containing) moiety linked to a piperidine group through an ethyl chain. This structural configuration contributes to its distinct chemical properties, which may influence its interaction with biological targets.
Research indicates that this compound may act on various molecular targets, including:
- Receptor Modulation : The compound has been shown to interact with serotonin receptors, particularly the 5-HT6 receptor, which is involved in cognitive functions and appetite regulation. This interaction suggests potential applications in treating psychiatric disorders such as schizophrenia and obesity .
- Enzymatic Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes, such as lysosomal phospholipase A2 (LPLA), which plays a role in phospholipid metabolism. In vitro assays indicated that certain concentrations of this compound effectively inhibited LPLA activity, suggesting potential therapeutic applications in conditions related to phospholipid accumulation .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Serotonin Receptor Interaction | Acts as an antagonist or modulator at the 5-HT6 receptor, influencing cognitive processes and appetite. |
| Antimicrobial Properties | Preliminary studies suggest potential antimicrobial and antiviral properties. |
| Enzyme Inhibition | Inhibits lysosomal phospholipase A2 (LPLA), impacting phospholipid metabolism. |
Case Studies and Research Findings
- Serotonin Receptor Interaction : Research has shown that derivatives of compounds similar to this compound exhibit significant activity against serotonin receptors. This modulation can influence cognitive processes, indicating therapeutic potential for psychiatric disorders .
- Antimicrobial Properties : Initial investigations have indicated that this compound may possess antimicrobial properties. Further biological evaluations are warranted to substantiate these claims .
- Inhibition of Enzymatic Activity : The compound's ability to inhibit LPLA was confirmed through in vitro assays, where it demonstrated effective inhibition at certain concentrations. This suggests a potential role in treating diseases associated with phospholipid accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
